2-Norbornaneethanol

Description

Historical Context and Evolution of Norbornane (B1196662) Chemistry

The chemistry of norbornane and its derivatives gained significant traction following the discovery of the Diels-Alder reaction, a Nobel Prize-winning cycloaddition for which norbornene (the unsaturated precursor to norbornane) is a classic dienophile. rsc.orgwikipedia.org This reaction provides a straightforward entry into the bicyclo[2.2.1]heptane skeleton. rsc.org Over the decades, the study of norbornane systems has been pivotal in developing fundamental concepts in physical organic chemistry, including the understanding of strained systems and the controversial nature of non-classical carbocations. wikipedia.org The unique, bridged structure of norbornane results in considerable ring strain, which dictates its distinct reactivity and physical characteristics. fiveable.me

Significance of Alicyclic Systems in Advanced Synthetic Design

Alicyclic systems, or non-aromatic carbocyclic compounds, are crucial components in the design of complex organic molecules. Their defined three-dimensional structures allow for precise control over the spatial arrangement of functional groups, a key aspect of stereoselective synthesis. ub.edu The incorporation of rigid alicyclic units, such as the norbornane framework, into polymer backbones can lead to materials with enhanced physical properties, including improved solubility and thermal stability. acs.org The predictable geometry of scaffolds like norbornane makes them excellent starting points for designing host molecules in supramolecular chemistry. rsc.org

Academic Relevance of Functionalized Norbornane Derivatives

Functionalized norbornane derivatives, like 2-Norbornaneethanol, are of significant academic interest due to their versatile applications. The norbornane framework's rigid nature is valuable in medicinal chemistry and for creating chiral auxiliaries in asymmetric synthesis. rsc.orgnih.gov These derivatives serve as important monomers in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP), leading to polymers with unique properties. mdpi.comnih.gov The ability to functionalize the norbornane skeleton at specific positions allows for the synthesis of a wide array of molecules with tailored properties, finding use in materials science, pharmaceuticals, and agrochemicals. ontosight.airesearchgate.net For instance, norbornene derivatives have been explored for their potential in developing new cancer treatments. mdpi.comnih.gov

Chemical Properties and Synthesis of this compound

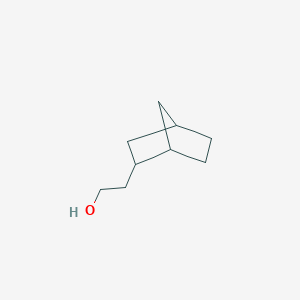

This compound, with the chemical formula C₉H₁₆O, is characterized by a norbornane skeleton with an ethanol (B145695) substituent at the 2-position. sigmaaldrich.com This structure gives rise to stereoisomers, namely the endo and exo forms, which differ in the spatial orientation of the ethanol group relative to the bicyclic bridge. vulcanchem.com

A common synthetic route to this compound involves the reduction of corresponding norbornene carboxylic acid derivatives. For example, exo-5-norbornene-2-carboxylic acid can be reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) to yield the alcohol. vulcanchem.com The stereochemistry of the starting material often dictates the predominant isomer in the final product. vulcanchem.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value/Description |

| IUPAC Name | 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol |

| CAS Number | 70289-06-4 |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| Isomerism | Exists as endo and exo diastereomers |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727) |

Data sourced from multiple references. sigmaaldrich.comvulcanchem.com

Applications in Polymer and Materials Science

The presence of the hydroxyl group in this compound makes it a valuable precursor for creating monomers used in various polymerization techniques. It can be used to initiate the ring-opening polymerization of lactones, such as lactide, to form brush block copolymers. vulcanchem.com These polymers, with a polynorbornane backbone and polylactide side chains, can self-assemble into microphase-separated structures, which are useful for applications like nanotemplating. vulcanchem.com

Furthermore, norbornene-functionalized monomers derived from compounds like this compound are crucial in ring-opening metathesis polymerization (ROMP). nih.govvulcanchem.com This method allows for the synthesis of polymers with high glass transition temperatures and optical clarity. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJSRRQHLVFCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-06-4 | |

| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Norbornaneethanol

General Reaction Pathways and Transformations of Norbornane (B1196662) Derivatives

The norbornane framework, a defining feature of 2-norbornaneethanol, is a strained bicyclic system that significantly influences the reactivity of its derivatives. beilstein-journals.org This inherent strain makes norbornene, a related compound, as strained as cyclopropane (B1198618) or cyclobutane. beilstein-journals.org The rigid, bridged structure of norbornane derivatives creates two distinct faces for reaction: the sterically less hindered exo face and the more congested endo face. beilstein-journals.org This steric difference often dictates the stereochemical outcome of reactions, with many reagents preferentially attacking from the exo direction to minimize steric and torsional strain. beilstein-journals.orgrsc.org

Norbornane derivatives participate in a wide array of chemical transformations. These include:

Addition Reactions: The double bond in norbornene and its derivatives readily undergoes addition reactions. For example, free-radical additions of thiols to norbornene result in exo-cis-addition products. rsc.org Similarly, the addition of reagents like methylene (B1212753) bromide and methyl bromoacetate (B1195939) to norbornene yields a mix of trans and exo-cis-addition products, with the latter being predominant. rsc.org

Radical Reactions: Norbornane can undergo radical chlorination to produce a majority of exo-2-chloronorbornane (B1593384) and endo-2-chloronorbornane. libretexts.org This process involves the initial homolytic cleavage of the chlorine-chlorine bond, followed by hydrogen abstraction from the norbornane substrate to form a carbon-based radical. libretexts.org

Palladium-Catalyzed Reactions: Norbornene and its derivatives are crucial in palladium-catalyzed reactions, such as the Catellani reaction, which allows for the functionalization of arenes. nih.govwikipedia.org The inclusion of a norbornene moiety can facilitate C-H activation at positions that are typically difficult to access. wikipedia.orgsigmaaldrich.com The reaction mechanism often involves several key steps: ortho-C-H activation, insertion of norbornene into the palladium-carbon bond, meta-C-H activation, C-C bond formation, and finally, β-carbon elimination and protodemetallation. rsc.orgresearchgate.net

Rearrangements: The 2-norbornyl cation, a key intermediate in many reactions of norbornane derivatives, is known for its tendency to undergo complex rearrangements. wikipedia.org This was famously observed in solvolysis reactions, where a single enantiomer of 2-exo-norbornyl brosylate led to a racemic mixture of products, suggesting a symmetrical, non-classical carbocation intermediate. wikipedia.org

Substitution Reactions: Halonorbornane derivatives can undergo substitution reactions through a radical nucleophilic substitution (SRN1) mechanism, particularly when an electron-withdrawing group like a carbonyl is present to facilitate the initial electron transfer. conicet.gov.ar

The specific substituents on the norbornane ring play a critical role in directing the course of these reactions. nih.gov Adjusting the steric and electronic properties of these substituents can influence reaction selectivity and expand the scope of possible transformations. nih.gov For instance, increasing the steric hindrance on the norbornene can promote certain elimination pathways. nih.gov

In-Depth Elucidation of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving norbornane derivatives requires a close examination of the factors that control reaction pathways and product distributions.

Analysis of Kinetic versus Thermodynamic Control in Organic Reactions

In many chemical reactions, including those involving norbornane derivatives, the ratio of products can be governed by either kinetic or thermodynamic factors. libretexts.orglibretexts.org

Kinetic Control: At lower reaction temperatures, the product that is formed fastest (the kinetic product) will predominate. libretexts.orgmasterorganicchemistry.com This occurs when the reaction is essentially irreversible, and the product distribution is determined by the relative heights of the activation energy barriers leading to the different products. openstax.org The product with the lower activation energy will be formed more rapidly. jackwestin.com

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established between the products. libretexts.orgmasterorganicchemistry.com Under these conditions, the most stable product (the thermodynamic product) will be the major component of the final mixture, regardless of how fast it is formed. libretexts.orgjackwestin.com

A classic example is the Diels-Alder reaction, where the endo product is often the kinetic product due to a lower energy transition state, while the less sterically hindered exo product is the more thermodynamically stable. masterorganicchemistry.com By controlling the reaction temperature, one can favor the formation of either the kinetic or the thermodynamic product. masterorganicchemistry.com Similarly, in the addition of HBr to 1,3-butadiene, lower temperatures favor the 1,2-addition (kinetic) product, while higher temperatures favor the more stable 1,4-addition (thermodynamic) product. libretexts.orgopenstax.org

Transition State Characterization and Energy Landscape Mapping

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. libretexts.org Its structure and energy are crucial in determining the reaction rate. According to Hammond's postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. libretexts.org For highly reactive species like chlorine radicals, the transition state is more reactant-like. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the energy landscape of a reaction. nih.gov These calculations can determine the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. rsc.orgresearchgate.net For example, DFT studies on palladium-catalyzed reactions of norbornene derivatives have elucidated a multi-step mechanism involving ortho- and meta-C-H activation, norbornene insertion, and C-C bond formation. rsc.orgresearchgate.net These studies can pinpoint the rate-determining and selectivity-determining steps of the reaction. rsc.orgresearchgate.net

Kinetic studies also provide valuable information about the transition state. arkat-usa.org For instance, the activation parameters, such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the reaction rate. arkat-usa.org The solvent polarity can also offer insights into the nature of the transition state; a significant change in polarity between the reactants and the transition state suggests a charge-separated transition state. arkat-usa.org

Steric and Electronic Effects on Reaction Rates and Selectivity

Both steric and electronic effects profoundly influence the reactivity and selectivity of reactions involving norbornane derivatives.

Steric Effects: The bulky, rigid structure of the norbornane framework often dictates the direction of attack of incoming reagents. beilstein-journals.orgrsc.org As mentioned earlier, the exo face is generally more accessible than the endo face, leading to a preference for exo products in many reactions. beilstein-journals.orgrsc.org The size and position of substituents on the norbornane ring can further modulate this steric hindrance, influencing reaction rates and product ratios. nih.govrsc.org For instance, in palladium-catalyzed C-H activation, steric factors are often the dominant factor in determining which C-H bond is functionalized, with the most sterically accessible bond being favored. sigmaaldrich.com

Electronic Effects: The electronic properties of substituents can also play a significant role. nih.govrsc.org Electron-withdrawing or electron-donating groups can alter the electron density at the reaction center, affecting the stability of intermediates and transition states. rsc.org In some palladium-catalyzed reactions, while steric effects are primary, electronic effects can also be influential. nih.govsigmaaldrich.com For example, in certain C-H functionalization reactions, the reaction is relatively insensitive to electronic effects, which helps to distinguish it from classical electrophilic aromatic substitution. sigmaaldrich.com However, in other cases, such as the meta-C-H arylation of anisole (B1667542) derivatives, the electronic properties of the arene and modifying the norbornene with an electron-withdrawing group are crucial for achieving the desired selectivity. researchgate.net

Reactivity of the Hydroxyl Functionality in this compound

The hydroxyl (-OH) group in this compound is a key functional group that participates in a variety of chemical reactions, most notably esterification.

Esterification Reactions and Kinetic Studies

Esterification is a common reaction where an alcohol, such as this compound, reacts with a carboxylic acid or its derivative (like an acid anhydride (B1165640) or acid chloride) to form an ester and water. byjus.com These reactions are typically reversible and are often catalyzed by an acid. byjus.comrdd.edu.iq

Kinetic studies of esterification reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. The rate of esterification is influenced by several factors, including temperature, the molar ratio of reactants, and the concentration of the catalyst. jchr.org Generally, increasing the reaction temperature increases the reaction rate constant. rdd.edu.iq

Esterification reactions often follow second-order kinetics. jchr.org For example, the esterification of acetic anhydride with methanol (B129727) is a moderately exothermic and fast reaction. cetjournal.it The kinetics of such reactions can be studied using calorimetric methods. cetjournal.itpsu.edu

In some cases, the carboxylic acid produced as a byproduct can act as a catalyst, a phenomenon known as autocatalysis. psu.eduhzdr.de For the esterification of acetic anhydride with methanol, the reaction rate increases with an increasing concentration of the acetic acid formed. psu.eduhzdr.de

The kinetics of the uncatalyzed esterification of acetic anhydride with isoamyl alcohol have been studied, revealing that high conversion can be achieved in a microreactor system in a relatively short time. researchgate.net This is attributed to the high surface-to-volume ratio of the microreactor, which enhances heat and mass transfer. researchgate.net

Below is a table summarizing kinetic data for a related esterification reaction, the esterification of acetic anhydride with methanol, which can provide a comparative basis for understanding the reactivity of the hydroxyl group in this compound.

| Reaction | Pre-exponential Factor (L² mol⁻² s⁻¹) | Activation Energy (kJ mol⁻¹) |

| Acetic Anhydride + Methanol (uncatalyzed) | 1.28 x 10⁵ | 41.6 |

| Acetic Anhydride + Methanol (catalyzed) | 2.15 x 10⁵ | 42.8 |

| Methyl Acetate (B1210297) + Water (hydrolysis) | 2.87 x 10³ | 34.8 |

| Acetic Acid + Methanol (esterification) | 1.69 x 10¹⁰ | 66.9 |

Table adapted from data on the esterification of acetic anhydride and methanol. cetjournal.it

This interactive data table allows for the comparison of kinetic parameters for the different reaction steps involved in the esterification process.

Etherification Pathways and Product Distribution

The etherification of this compound, leading to the formation of an ether linkage at the ethanol (B145695) side-chain, can proceed through several mechanistic pathways, largely dependent on the specific reactants and catalytic conditions employed. While direct studies on this compound are not extensively detailed in the provided literature, the fundamental principles of etherification, including reductive etherification, offer a strong basis for understanding its potential reactivity.

Reductive etherification provides a pathway for coupling alcohols with carbonyl compounds. nrel.gov Should this compound be reacted with a ketone or aldehyde in the presence of a suitable catalyst system (e.g., a metal-supported catalyst like Palladium on a niobia/phosphate support), the reaction could follow one of three primary mechanisms: the direct, ketal, or enol pathway. nrel.gov

Direct Pathway: In this scenario, the carbonyl compound is first reduced to its corresponding alcohol. Subsequently, a dehydration reaction between this newly formed alcohol and this compound would yield the ether product.

Ketal Pathway: This pathway begins with the reaction between this compound and the carbonyl compound to form a hemiketal intermediate. nrel.gov A second molecule of alcohol (either another this compound or a different alcohol) can then react with the hemiketal to form a ketal, which is subsequently hydrogenated to the final ether product. nrel.gov

Enol Pathway: Similar to the ketal pathway, a hemiketal is formed as the initial intermediate. However, this intermediate then undergoes dehydration to form an enol ether. nrel.gov This enol ether is subsequently hydrogenated on the catalyst surface to yield the saturated ether product. nrel.gov Density functional theory (DFT) calculations on model systems suggest that the enol pathway can be thermodynamically favorable. nrel.gov

The product distribution in such reactions would be influenced by the stereochemistry of the this compound (endo vs. exo isomers) and the reaction conditions. The rigid bicyclic structure of the norbornane core imparts significant steric hindrance, which would likely affect the rate of reaction and the relative yields of different ether products.

Table 1: Theoretical Product Distribution in Reductive Etherification of this compound Isomers with Acetone (B3395972)

| This compound Isomer | Proposed Major Ether Product | Theoretical Rationale for Selectivity |

| exo-2-Norbornaneethanol | exo-2-(2-Isopropoxyethyl)bicyclo[2.2.1]heptane | The hydroxyl group is oriented away from the bicyclic ring, presenting less steric hindrance for the approach of acetone and subsequent catalytic hydrogenation. |

| endo-2-Norbornaneethanol | endo-2-(2-Isopropoxyethyl)bicyclo[2.2.1]heptane | The hydroxyl group is oriented towards the bridging methylene group, creating greater steric congestion. This may lead to lower reaction rates or require more forcing conditions compared to the exo isomer. |

Oxidation and Reduction Chemistry of the Alcohol Group

The primary alcohol functional group of this compound is susceptible to both oxidation and reduction reactions, which are fundamental transformations in organic synthesis.

Oxidation: The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the strength and type of oxidizing agent used.

Oxidation to Aldehyde: The use of mild and selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would facilitate the conversion of the primary alcohol to its corresponding aldehyde, 2-norbornaneacetaldehyde. This reaction stops at the aldehyde stage because it is typically carried out in non-aqueous media.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will oxidize the primary alcohol first to the aldehyde, which is then rapidly oxidized further to the carboxylic acid, 2-norbornaneacetic acid.

Table 2: Summary of Oxidation Reactions of this compound

| Reagent(s) | Product | Product Type |

| Pyridinium Chlorochromate (PCC) | 2-Norbornaneacetaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 2-Norbornaneacetic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 2-Norbornaneacetic acid | Carboxylic Acid |

Reduction Chemistry: While this compound is itself an alcohol, its synthesis often involves the reduction of a corresponding carbonyl compound. openstax.org This represents the reverse of the oxidation process. The choice of reducing agent is critical and depends on the starting carbonyl functional group. openstax.orgfiveable.me

Reduction of Aldehydes and Ketones: Aldehydes and ketones can be reduced to alcohols using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). khanacademy.org The synthesis of this compound would thus be achievable by the reduction of 2-norbornaneacetaldehyde. NaBH₄ is often preferred for its safety and ease of handling. openstax.org

Reduction of Carboxylic Acids and Esters: Carboxylic acids and their ester derivatives require a more powerful reducing agent. fiveable.me Lithium aluminum hydride (LiAlH₄) is capable of reducing compounds like 2-norbornaneacetic acid or its methyl ester directly to the primary alcohol, this compound. libretexts.org NaBH₄ is generally not strong enough for these transformations. libretexts.org The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. fiveable.me

Skeletal Rearrangements and Ring Transformations of the Norbornane Core

The rigid, strained bicyclo[2.2.1]heptane skeleton of norbornane derivatives is prone to skeletal rearrangements, particularly under acidic conditions that promote the formation of carbocation intermediates. cambridgescholars.com These rearrangements aim to relieve ring strain and lead to more stable molecular structures.

Studies on related norbornyl-appended systems have demonstrated that treatment with a Lewis acid, such as boron trifluoride etherate (BF₃-Et₂O), can trigger unusual cascade rearrangements. rsc.orgrsc.org A common transformation observed is a pinacol-pinacolone type rearrangement. rsc.org In suitably substituted norbornyl derivatives, the reaction mechanism typically involves the generation of a carbocation. cambridgescholars.com This electron-deficient center can be stabilized by the migration of a substituent from an adjacent carbon atom. cambridgescholars.com

In the case of norbornyl-appended cyclopentanediols, a Lewis acid was found to initiate a cascade reaction involving both deketalization and a pinacol (B44631) rearrangement at different sites within the molecule. rsc.org The rearrangement can be highly specific, with the stereochemistry of the resulting product being either kinetically or thermodynamically controlled, depending on the specific substituents on the molecule. rsc.org For example, epimerization can occur under Lewis acid reflux conditions, allowing for the interconversion of diastereomers. rsc.org

While these specific studies were not performed on this compound itself, they highlight the inherent reactivity of the norbornane core. A similar acid-catalyzed reaction on a derivative of this compound could potentially lead to the formation of a carbocation on the bicyclic framework, initiating a Wagner-Meerwein rearrangement, which is characteristic of the norbornyl system. This would involve the migration of a C-C bond to create a new, potentially more stable, carbocation, ultimately leading to a rearranged carbon skeleton. The specificity of such rearrangements often involves a concerted bond migration rather than the formation of a simple secondary carbocation. beilstein-journals.org

Table 3: Example of Lewis Acid-Mediated Rearrangement in a Norbornyl System

| Substrate System | Reagent | Key Transformation | Mechanistic Notes | Ref |

| Norbornyl appended cyclopentanediols | BF₃-Et₂O | Pinacol-Pinacolone Rearrangement | A cascade reaction is triggered, leading to rearranged products. Product stereochemistry (endo vs. exo) can be dependent on other substituents, reflecting kinetic or thermodynamic control. | rsc.orgrsc.org |

Derivatization Strategies and Functional Group Transformations of 2 Norbornaneethanol

Synthesis of Aliphatic and Cycloaliphatic Esters

The esterification of 2-Norbornaneethanol is a fundamental transformation that converts the hydroxyl group into an ester functionality. This is typically achieved by reacting the alcohol with an aliphatic or cycloaliphatic carboxylic acid, or their more reactive derivatives like acid chlorides or anhydrides.

One common method is acid-catalyzed esterification, where a protic acid, such as sulfuric acid, is used to catalyze the reaction between the alcohol and a carboxylic acid. uakron.edu This equilibrium-driven process often requires the removal of water to achieve high yields. For instance, reacting this compound with a cycloaliphatic carboxylic acid in the presence of an acid catalyst yields the corresponding cycloalkene ester. google.com These reactions are foundational for producing various functional materials. google.comgoogle.com

The general reaction can be summarized as:

R-OH (this compound) + R'-COOH (Carboxylic Acid) ⇌ R-O-CO-R' (Ester) + H₂O

Various catalysts and conditions can be employed to drive this transformation, tailored to the specific substrate and desired product. researchgate.net The synthesis of these esters is a key step in creating monomers for specialized polymers and other functional materials. google.com

Table 1: Representative Esterification Methods for Alcohols

| Method | Carboxylic Acid Source | Catalyst/Reagent | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Heating, often with water removal. uakron.edu |

| Acylation with Acid Chloride | Acid Chloride | Base (e.g., Pyridine) | Typically at room temperature or below. |

| Acylation with Anhydride (B1165640) | Acid Anhydride | Acid or Base Catalyst | Varies with substrate reactivity. |

| Steglich Esterification | Carboxylic Acid | DCC, DMAP | Mild conditions, room temperature. |

Preparation of Ethers and Sulfonates

Ethers The synthesis of ethers from this compound can be accomplished through several established methods. The Williamson ether synthesis is a widely used and versatile approach, particularly for preparing unsymmetrical ethers. rcub.ac.in This method involves a two-step process: first, the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide ion. libretexts.orglibretexts.org This nucleophilic alkoxide is then reacted with a primary alkyl halide in an SN2 reaction to form the ether. libguides.comck12.org

Step 1 (Alkoxide Formation): this compound-OH + NaH → this compound-O⁻Na⁺ + H₂

Step 2 (SN2 Substitution): this compound-O⁻Na⁺ + R-X → this compound-O-R + NaX

Another method is alkoxymercuration-demercuration, which involves the reaction of an alkene with the alcohol in the presence of a mercury salt, followed by reduction. libretexts.orglibretexts.orgck12.org Industrially, symmetrical ethers can be prepared by the acid-catalyzed dehydration of primary alcohols, though this is less controlled for producing specific, unsymmetrical ethers. libretexts.orgck12.org

Sulfonates Sulfonate esters, or sulfonates, are valuable intermediates in organic synthesis as the sulfonate group is an excellent leaving group. They are typically prepared by reacting this compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base, such as pyridine (B92270) or triethylamine. wikipedia.orgorganic-chemistry.org The base neutralizes the HCl generated during the reaction. wikipedia.org

This compound-OH + R'-SO₂Cl + Base → this compound-OSO₂R' + Base·HCl

This transformation can be achieved under mild conditions and is compatible with a wide range of functional groups. organic-chemistry.org The resulting sulfonates of this compound can then be used in nucleophilic substitution reactions where the hydroxyl group itself would not be a suitable leaving group. google.com

Table 2: Common Methods for Ether and Sulfonate Synthesis from Alcohols

| Derivative | Method | Key Reagents | Mechanism |

|---|

| Ether | Williamson Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | SN2. libguides.comck12.org | | | Alkoxymercuration | 1. Alkene, Hg(O₂CCF₃)₂ 2. NaBH₄ | Electrophilic Addition / Reduction. libretexts.org | | Sulfonate | Sulfonylation | Sulfonyl Chloride (R'SO₂Cl), Base (e.g., Pyridine) | Nucleophilic Acyl Substitution. wikipedia.org |

Conversion to Carbonyl and Nitrile Functionalities

Carbonyl Compounds The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 2-norbornaneacetaldehyde. This conversion requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Nitrile Functionalities Converting this compound to a nitrile functionality typically involves a multi-step synthetic sequence, as direct conversion is not standard. A common strategy involves transforming the alcohol into a better leaving group, followed by nucleophilic substitution with a cyanide salt. chemistrysteps.com

A plausible two-step route is:

Conversion to an Alkyl Halide or Sulfonate: The hydroxyl group is first converted into a good leaving group, such as a bromide (using PBr₃) or a tosylate (using tosyl chloride and pyridine), as described previously. chemistrysteps.com

Nucleophilic Substitution: The resulting alkyl halide or sulfonate is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent. chemguide.co.uk The cyanide ion (CN⁻) acts as a nucleophile, displacing the leaving group to form the nitrile. This reaction also extends the carbon chain by one carbon.

This compound-OTs + NaCN → 2-Norbornaneacetonitrile + NaOTs

Alternatively, nitriles can be prepared from amides via dehydration. chemistrysteps.comchemguide.co.uk This would require oxidizing this compound to the carboxylic acid, converting the acid to a primary amide, and then dehydrating the amide with reagents like SOCl₂ or P₄O₁₀. chemistrysteps.comchemguide.co.uk Another advanced, one-step method can convert certain alcohols directly into nitriles with a two-carbon chain elongation using specialized phosphonium (B103445) reagents. organic-chemistry.org

Application of Protecting Group Chemistry in Complex Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. missouri.educem.com This temporary modification is achieved using a "protecting group." organic-chemistry.org The hydroxyl group of this compound is acidic and nucleophilic, and can interfere with strongly basic reagents (like Grignard reagents) or in reactions where another functional group on a more complex molecule needs to be selectively modified. organicchemistrytutor.commasterorganicchemistry.com

The ideal protecting group is easily and selectively installed, stable to a range of reaction conditions, and can be removed cleanly and selectively under mild conditions. willingdoncollege.ac.in

For the alcohol functionality of this compound, common protecting groups include:

Silyl (B83357) Ethers: These are the most common protecting groups for alcohols. masterorganicchemistry.com Groups like trimethylsilyl (B98337) (TMS) or the more robust tert-butyldimethylsilyl (TBDMS) are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. masterorganicchemistry.com Silyl ethers are stable to most non-acidic conditions but are easily cleaved by fluoride (B91410) ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or acid. libretexts.org

Benzyl (B1604629) Ethers (Bn): Formed via a Williamson ether synthesis using benzyl bromide and a base (e.g., NaH), benzyl ethers are robust and stable to many acidic and basic conditions. organicchemistrytutor.com They are typically removed by catalytic hydrogenolysis (H₂, Pd/C), which cleaves the C-O bond without affecting many other functional groups.

Acetal Groups (e.g., THP): Tetrahydropyranyl (THP) ethers are formed by reacting the alcohol with dihydropyran under acidic catalysis. They are stable to basic and nucleophilic reagents but are readily removed with aqueous acid. masterorganicchemistry.comlibretexts.org

Table 3: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Reagents | Key Features |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, or mild acid | Stable to base, organometallics; cleaved by fluoride. libretexts.org |

| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Very stable to a wide range of reagents. organicchemistrytutor.com |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), H⁺ catalyst | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable to bases and nucleophiles; labile to acid. masterorganicchemistry.com |

| Acetyl | Ac | Acetic Anhydride, Pyridine | Mild acid or base (e.g., K₂CO₃, MeOH) | Less robust; easily removed. libretexts.org |

Design and Synthesis of this compound-Based Monomers

This compound is a valuable building block for creating functional monomers used in controlled polymerization techniques. These methods allow for the precise synthesis of polymers with controlled molecular weight, low dispersity, and defined architectures. sigmaaldrich.commdpi.com

Norbornene derivatives are particularly well-suited for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that utilizes catalysts (e.g., Grubbs catalysts) to polymerize cyclic olefins. nih.gov Monomers derived from this compound can be engineered to carry specific functional groups, which are then incorporated into the final polymer.

A common strategy involves esterifying this compound (or a related norbornene alcohol) with another molecule that contains a polymerizable group or can initiate another type of polymerization. This creates a "macromonomer" that can be used in techniques like ROMP or Atom Transfer Radical Polymerization (ATRP).

Examples of Monomer Engineering:

ROMP Macromonomers: 2-Norbornanemethanol (a closely related compound) can initiate the ring-opening polymerization of lactide to form a polylactide (PLA) chain with a norbornene end-group. This NB-PLA macromonomer can then be polymerized via ROMP to create brush block copolymers with a degradable polyester (B1180765) side chain.

Monomers for Degradable Polymers: Norbornene derivatives can be copolymerized with other monomers like 2,3-dihydrofuran (B140613) in a controlled manner using ROMP. nih.gov This allows for the insertion of acid-degradable enol ether linkages into the otherwise stable all-carbon polymer backbone, creating materials that can be degraded under specific conditions. nih.gov This approach combines the excellent control of ROMP with the desired feature of degradability. nih.gov

The rigid norbornane (B1196662) unit in the monomer influences the properties of the resulting polymer, such as its glass transition temperature and mechanical strength. By carefully designing the monomer structure derived from this compound, chemists can tune the properties of the final polymer for specific applications, ranging from advanced materials to biomedical uses. nih.govmdpi.com

Stereochemical Aspects in 2 Norbornaneethanol Chemistry

Principles of Stereoselectivity in Norbornane (B1196662) Derivative Synthesis

The synthesis of norbornane derivatives, including 2-norbornaneethanol, is governed by principles of stereoselectivity, which dictate the preferential formation of one stereoisomer over another. This control is crucial for obtaining compounds with specific biological activities or material properties. The primary strategies for achieving this control are enantioselective and diastereoselective methods.

Enantioselective control aims to produce a single enantiomer of a chiral molecule. In the context of norbornane derivatives, this is often achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to influence the reaction pathway. For instance, the Diels-Alder reaction, a common method for constructing the norbornane skeleton, can be rendered enantioselective by using chiral Lewis acid catalysts. magtech.com.cn These catalysts coordinate to the dienophile, creating a chiral environment that favors the formation of one enantiomer of the product. The development of catalytic asymmetric synthetic methodologies has been a significant focus, with strategies like the use of latent synthons showing promise in achieving high enantiomeric purity for a variety of chiral norbornanes and norbornenes. researchgate.net

Diastereoselective control focuses on the selective formation of one diastereomer over others. The rigid structure of the norbornane ring system inherently directs incoming reagents to a specific face, leading to high diastereoselectivity. The distinction between the exo and endo faces of the norbornane molecule is a classic example of this steric hindrance. libretexts.org Generally, reactions tend to favor attack from the less sterically hindered exo face. For example, the Diels-Alder cycloaddition between cyclopentadiene (B3395910) and acrylic compounds typically yields the endo product due to secondary orbital overlap, a selectivity that can be enhanced with a Lewis acid. scirp.org However, subsequent reactions on the norbornane skeleton often favor the exo product due to steric hindrance from the bicyclic structure.

Strategies to control diastereoselectivity can also involve the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com Oppolzer's camphorsultam is a well-known chiral auxiliary that has been successfully used in the asymmetric Diels-Alder reaction to synthesize norbornene derivatives with high diastereoselectivity. chemrxiv.org

The following table summarizes key strategies for stereocontrol in the synthesis of norbornane derivatives:

| Strategy | Description | Key Features | Example Application |

| Enantioselective Catalysis | Utilizes chiral catalysts to create a chiral environment, favoring the formation of one enantiomer. | High catalytic efficiency, catalyst can be recycled. | Chiral Lewis acid-catalyzed Diels-Alder reaction. magtech.com.cn |

| Diastereoselective Control | Exploits the inherent steric bias of the norbornane framework to favor attack from one face (typically exo). | High diastereoselectivity due to the rigid bicyclic structure. | Preferential exo attack in nucleophilic additions. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. | The auxiliary is recoverable and reusable. | Use of Oppolzer's camphorsultam in asymmetric synthesis. wikipedia.orgchemrxiv.org |

Asymmetric induction is the process by which a chiral feature in a molecule influences the creation of a new stereogenic center, leading to the preferential formation of one stereoisomer. wikipedia.org In the synthesis of this compound and its derivatives, asymmetric induction can be achieved through several approaches:

Internal Asymmetric Induction: This occurs when a pre-existing chiral center within the substrate molecule directs the stereochemical outcome of a reaction. The starting material is often derived from the chiral pool, which consists of readily available, enantiomerically pure natural products. wikipedia.org

Relayed Asymmetric Induction: In this strategy, chiral information is introduced in one step and then removed in a subsequent step. The use of chiral auxiliaries is a prime example of relayed asymmetric induction. wikipedia.orgwikipedia.org

External Asymmetric Induction: This involves the use of a chiral catalyst or reagent that is not covalently bonded to the substrate. The chiral catalyst creates a chiral environment in the transition state, leading to the formation of one enantiomer in excess. wikipedia.org

The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a stereocenter, a common reaction in the synthesis of substituted this compound derivatives. This model considers steric interactions in the transition state to predict which diastereomer will be the major product.

Role of Chiral Auxiliaries and Catalysts in Stereoselective Transformations

Chiral auxiliaries and catalysts are indispensable tools for achieving high levels of stereoselectivity in the synthesis of this compound and other norbornane derivatives. sigmaaldrich.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org A classic example is the use of Evans' oxazolidinone auxiliaries for asymmetric aldol reactions. In the context of norbornane chemistry, Oppolzer's camphorsultam, derived from camphor, has been effectively employed to direct the diastereoselectivity of Diels-Alder reactions, a key step in forming the norbornane framework. chemrxiv.org After the reaction, the auxiliary can be cleaved and recovered.

Chiral catalysts , on the other hand, accelerate a reaction while influencing its stereochemical course without being consumed in the process. Chiral Lewis acids, such as those derived from titanium, aluminum, or boron, are frequently used to catalyze enantioselective Diels-Alder reactions for the synthesis of chiral norbornene derivatives. magtech.com.cn These catalysts coordinate to the dienophile, making it more reactive and creating a chiral pocket that favors the approach of the diene from one side. More recently, palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful tool, with chiral NBEs playing a crucial role in atroposelective synthesis. nih.gov

The table below provides examples of chiral auxiliaries and catalysts used in norbornane chemistry:

| Type | Example | Application | Stereochemical Control |

| Chiral Auxiliary | Oppolzer's Camphorsultam | Asymmetric Diels-Alder Reaction | Diastereoselective |

| Chiral Catalyst | Chiral Lewis Acids (e.g., Ti, Al, B complexes) | Enantioselective Diels-Alder Reaction | Enantioselective |

| Chiral Catalyst | Chiral Norbornenes (in Pd/NBE catalysis) | Atroposelective Synthesis | Enantioselective nih.gov |

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For this compound, the rigid bicyclo[2.2.1]heptane skeleton significantly restricts conformational freedom. The molecule exists primarily in a boat-like conformation. researchgate.net

The substituents on the norbornane ring can adopt either an exo or endo position. The exo position points away from the six-membered ring, while the endo position points towards it. libretexts.org Due to steric hindrance, substituents in the exo position are generally more stable than those in the endo position.

The conformation of the ethanol (B145695) side chain at the C-2 position is also of interest. Rotation around the C-C single bond of the side chain will lead to different rotamers. The relative stability of these rotamers will be influenced by steric interactions with the norbornane framework. Computational studies and spectroscopic techniques like NMR can be used to determine the preferred conformations of this compound and its derivatives. researchgate.net The understanding of these conformational preferences is crucial as they can influence the molecule's reactivity and biological activity.

Investigation of Stereospecific Reactions Involving the Norbornane Moiety

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. The rigid and well-defined stereochemistry of the norbornane framework makes it an excellent substrate for studying stereospecific reactions.

One of the most studied reactions involving the norbornane moiety is the Diels-Alder reaction, which is used to construct the bicyclic system itself. wikipedia.org This reaction is stereospecific with respect to both the diene and the dienophile. For example, the reaction of cyclopentadiene with a cis-dienophile will yield a product with cis stereochemistry in the corresponding part of the molecule.

Additions to the double bond of norbornene derivatives are also highly stereospecific. Due to the steric hindrance of the bicyclic system, reagents typically add to the less hindered exo face of the double bond. This results in the formation of exo-substituted norbornane derivatives with high stereospecificity.

Rearrangement reactions involving the norbornyl cation have been a subject of extensive study and debate in organic chemistry, particularly in the context of non-classical carbocations. These rearrangements are often highly stereospecific, with the stereochemistry of the starting material dictating the stereochemistry of the rearranged product.

The following table lists all the chemical compounds mentioned in this article:

Advanced Applications of 2 Norbornaneethanol and Its Derivatives in Materials Science

Applications in Polymer Chemistry

The versatility of the norbornane (B1196662) scaffold, combined with the reactive ethanol (B145695) group, allows for the integration of 2-norbornaneethanol into a wide array of polymeric structures through various polymerization techniques. This has led to significant advancements in high-performance and sustainable polymer development.

Polymers derived from norbornene-type monomers are known for their high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength, making them suitable for high-performance applications. While specific data on the homopolymer of this compound is not widely available, research on structurally similar hydroxylated norbornene monomers, such as 5-hydroxymethyl-2-norbornene, demonstrates the potential of this class of compounds.

Ring-opening metathesis polymerization (ROMP) is a common and efficient method for polymerizing norbornene derivatives. mdpi.com This technique allows for the synthesis of high molecular weight polymers with controlled architectures. mdpi.com The incorporation of hydroxyl groups, as in this compound, can influence the polymerization process and the final properties of the polymer. For instance, the hydroxyl groups may interact with the catalyst, but polymerization can proceed effectively. chemrxiv.orgrsc.org The resulting polymers often exhibit high thermal stability. For example, copolymers of norbornene and norbornadiene have shown Tg values as high as 90°C. mdpi.com The rigid norbornane backbone contributes to a high Tg, a desirable characteristic for materials used in demanding environments. mdpi.com

| Monomer | Polymerization Method | Catalyst | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| 5-hydroxymethyl-2-norbornene | Frontal Ring-Opening Metathesis Polymerization (FROMP) | Second-generation Grubbs catalyst | High porosity foam, hydrophilic surface | chemrxiv.orgrsc.org |

| Norbornene/Norbornadiene | Ring-Opening Metathesis Polymerization (ROMP) | [RuCl3(PCy3)2] complex | High Tg (up to 90°C), porous structure | mdpi.com |

| Norbornene derivatives | Ring-Opening Metathesis Polymerization (ROMP) | Tungsten-based complex | High molecular weight, high cis-stereoselectivity | mdpi.com |

The hydroxyl group of this compound serves as a versatile handle for creating complex and functional polymer architectures, such as block copolymers. Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can be synthesized using monomers like this compound for the hydrophilic block. These block copolymers can self-assemble in solution to form various nanostructures, including micelles and vesicles, which have applications in areas like drug delivery. nih.govmdpi.com

The synthesis of such architectures can be achieved through controlled polymerization techniques, including ROMP. For example, sequential monomer addition in ROMP allows for the creation of well-defined block copolymers. researchgate.net The resulting amphiphilic block copolymers can exhibit stimuli-responsive behavior, for instance, responding to changes in temperature or pH. nih.gov

This compound can be derived from renewable resources, positioning it as a key monomer in the development of bio-based polymers. Terpenes, a large class of naturally occurring hydrocarbons, are attractive starting materials for the synthesis of sustainable polymers. nih.gov For instance, camphene, a bicyclic monoterpene, can be a precursor for norbornane-type structures. The use of such bio-derived monomers addresses the growing demand for environmentally friendly materials and can lead to polymers with unique properties. ox.ac.uk

The enzymatic polymerization of bio-based monomers is another avenue for creating sustainable polyesters. rug.nl While direct enzymatic polymerization of this compound into polyesters has not been extensively reported, its diol functionality makes it a potential candidate for polycondensation reactions with bio-derived dicarboxylic acids to form novel bio-polyesters. mdpi.comnih.gov

The use of this compound aligns with the principles of green chemistry and sustainable polymer synthesis. Utilizing monomers derived from biomass reduces the reliance on fossil fuels. nih.gov Furthermore, developing energy-efficient polymerization processes, such as frontal polymerization which is a self-sustaining reaction front, contributes to the sustainability of polymer production. chemrxiv.orgrsc.org The goal is to create polymers that are not only sourced from renewable feedstocks but can also be part of a circular economy, with possibilities for recycling and degradation. ox.ac.uk Research in this area focuses on creating eco-friendly synthesis processes and producing polymers with a low carbon footprint. mdpi.com

Integration into Advanced Functional Materials

The unique properties of polymers derived from this compound and its analogs make them suitable for integration into advanced functional materials, particularly in the realm of nanotechnology.

The hydroxyl functionality of polymers derived from monomers like 5-hydroxymethyl-2-norbornene has been shown to be highly effective in the fabrication of engineered nanostructured materials. For instance, polymeric foams created via frontal polymerization of this monomer serve as excellent scaffolds for the deposition of metallic nanoparticles. chemrxiv.orgrsc.org The hydroxyl groups on the polymer backbone enhance the binding and uniform dispersion of nanoparticles, such as palladium nanoparticles. chemrxiv.orgrsc.org These functionalized foams can then act as highly efficient and reusable heterogeneous catalysts in chemical reactions. chemrxiv.orgrsc.org

The self-assembly of block copolymers containing a poly(this compound) block can also be utilized to create well-defined nanostructures. chemrxiv.org The ability to control the morphology of these self-assembled structures opens up possibilities for creating materials with tailored optical, electronic, or catalytic properties.

| Monomer/Polymer System | Nanostructure Type | Fabrication Method | Key Feature | Application | Reference |

|---|---|---|---|---|---|

| 5-hydroxymethyl-2-norbornene | Polymeric Foam with Pd Nanoparticles | Frontal Ring-Opening Metathesis Polymerization (FROMP) | Hydroxyl groups for nanoparticle binding | Heterogeneous Catalysis | chemrxiv.orgrsc.org |

| Norbornene-based block copolymers | Self-assembled nanostructures (e.g., micelles, vesicles) | Self-assembly in selective solvents | Controlled morphology and functionality | Potential in drug delivery and nanoreactors | nih.govmdpi.com |

Optoelectronic and Electronic Applications of Polynorbornenes

Polynorbornenes, synthesized through the ring-opening metathesis polymerization (ROMP) of norbornene-based monomers, are a class of polymers known for their high thermal stability, good mechanical properties, and low dielectric constant. The ability to functionalize the norbornene monomer prior to polymerization allows for the precise tuning of the resulting polymer's properties, making them highly suitable for optoelectronic and electronic applications.

The incorporation of polar functional groups as pendant groups on the polynorbornene backbone is a key strategy for modifying their dielectric properties. While this compound itself is not directly polymerized, its hydroxyl group serves as a convenient handle for chemical modification. Through esterification or etherification reactions, a wide variety of functional moieties with large dipole moments can be attached to the norbornane scaffold. These functionalized monomers can then be polymerized to yield polar polymers with high dielectric relaxation strength. Such materials are promising candidates for applications in thermal and pressure sensors, as well as in electrical energy generators.

Furthermore, the introduction of flexible alkyl chains, which can also be achieved through derivatization of this compound, can act to plasticize the otherwise rigid polynorbornene backbone. This enhances the material's mechanical properties, such as the elongation-to-break value, which is crucial for the fabrication of thin films used in microelectronics.

Recent research has also explored the incorporation of silicon-containing groups into polynorbornenes to create highly gas-permeable materials with potential applications in membrane-based gas separation technologies. Additionally, the synthesis of polynorbornenes with pendant silicon cluster groups has been investigated for their potential as novel electronic insulators that utilize quantum effects to control charge transport, paving the way for their use in ultrathin dielectrics. The synthetic versatility offered by this compound makes it a valuable precursor for creating such specialized silicon-functionalized norbornene monomers.

Table 1: Properties of Functionalized Polynorbornenes for Electronic Applications

| Functional Group Type | Resulting Polymer Property | Potential Application |

| Polar Moieties | High dielectric relaxation strength | Thermal sensors, pressure sensors, energy generators |

| Flexible Alkyl Chains | Increased elongation-to-break | Microelectronic thin films |

| Silicon-Containing Groups | High gas permeability | Gas separation membranes |

| Silicon Clusters | Electronic insulation via quantum effects | Ultrathin dielectrics |

Catalytic Applications and Catalyst Design

The unique structural features of the norbornane skeleton, combined with the chemical reactivity of the ethanol side chain, make this compound and its derivatives attractive candidates for the design of novel catalytic systems. These applications span from homogeneous and heterogeneous catalysis to the burgeoning fields of photocatalysis and electrocatalysis, as well as in the construction of advanced materials like Metal-Organic Frameworks (MOFs).

Homogeneous and Heterogeneous Catalysis Development

In homogeneous catalysis , ligands play a crucial role in determining the activity and selectivity of a metal complex catalyst. The hydroxyl group of this compound can be derivatized to create a variety of ligands with tailored electronic and steric properties. For instance, the alcohol can be converted into phosphine, amine, or N-heterocyclic carbene ligands, which can then be coordinated to transition metals. The rigid norbornane backbone can enforce a specific geometry around the metal center, influencing the catalytic outcome of reactions such as hydrogenation, hydroformylation, and cross-coupling. The chirality of the norbornane scaffold can also be exploited in the synthesis of ligands for asymmetric catalysis.

In the realm of heterogeneous catalysis , solid supports play a vital role in stabilizing catalytically active nanoparticles and facilitating catalyst recovery. Materials functionalized with hydroxyl groups have been shown to be excellent supports for anchoring metal nanoparticles. Polymeric foams derived from hydroxylated norbornene monomers, such as 5-hydroxymethyl-2-norbornene (a structural analog of a this compound derivative), have been successfully used as scaffolds for palladium nanoparticles. The hydroxyl groups on the polymer surface enhance the binding and uniform dispersion of the metal nanoparticles. These supported catalysts have demonstrated high efficiency in cross-coupling reactions, with the added benefit of being easily separable from the reaction mixture and reusable. The hydrophilic nature imparted by the hydroxyl groups can also be advantageous for reactions carried out in aqueous media.

Photocatalysis and Electrocatalysis Systems

The development of advanced materials for photocatalysis and electrocatalysis is crucial for applications in environmental remediation and energy conversion. While direct applications of this compound in these fields are still emerging, the principles of material design offer intriguing possibilities.

In photocatalysis, semiconductor materials are often used to generate reactive oxygen species for the degradation of pollutants. The surface modification of these photocatalysts can enhance their efficiency. Polynorbornenes derived from functionalized this compound could be used as a coating or a support material to improve the adsorption of specific pollutants onto the catalyst surface.

In electrocatalysis , modified electrodes are key to developing sensitive and selective sensors. Polymer films are frequently used to modify electrode surfaces. Polynorbornenes synthesized from this compound derivatives could be deposited on electrode surfaces to create functional films. The pendant groups on the polymer could be designed to interact specifically with target analytes, leading to a measurable electrochemical response. For example, polymers with tailored functionalities could be used in the development of biosensors for the detection of molecules like ethanol, where an immobilized enzyme catalyzes a reaction that is electrochemically monitored.

Role in Metal-Organic Frameworks (MOFs) and CO2 Conversion

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and functionalizable linkers make them highly promising for a variety of applications, including gas storage, separation, and catalysis.

The norbornane scaffold is an attractive building block for the organic linkers used in MOF synthesis due to its rigidity and well-defined geometry. While this compound itself is not a typical linker, it can serve as a precursor for the synthesis of norbornane-based dicarboxylic acids, which are suitable linkers for MOF construction. For example, oxidation of the ethanol group and another carbon on the norbornane ring could yield a dicarboxylic acid. The synthesis of cis-5-norbornene-endo-2,3-dicarboxylic acid from related precursors is a known process, highlighting the feasibility of creating such linkers.

MOFs constructed from norbornene-derived linkers have been investigated for gas separation applications. Furthermore, the functionalization of MOF linkers is a key strategy for enhancing their performance in catalytic applications, particularly in the conversion of carbon dioxide (CO2) into valuable chemicals. The incorporation of functional groups, such as amines or other Lewis basic sites, into the MOF structure can enhance CO2 adsorption and activation. By designing norbornane-based linkers with appropriate functionalities derived from this compound, it is possible to create MOFs that are highly effective catalysts for CO2 conversion reactions, such as the cycloaddition of CO2 to epoxides to form cyclic carbonates. The precise control over the linker structure offered by the synthetic versatility of this compound provides a pathway to tailor the catalytic activity of these advanced materials.

Table 2: Potential Roles of this compound Derivatives in Catalysis

| Catalysis Type | Role of this compound Derivative | Example Application |

| Homogeneous Catalysis | Precursor for chiral and achiral ligands | Asymmetric hydrogenation, cross-coupling |

| Heterogeneous Catalysis | Monomer for functional polymer supports | Supported nanoparticle catalysis |

| Photocatalysis | Component of catalyst support or coating | Pollutant degradation |

| Electrocatalysis | Monomer for electrode-modifying polymer films | Chemical sensors, biosensors |

| MOF Catalysis | Precursor for rigid, functionalized linkers | CO2 conversion, gas separation |

Theoretical and Computational Investigations of 2 Norbornaneethanol

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to investigate the properties and behavior of molecules. These methods are fundamental to understanding the electronic structure and reactivity of chemical compounds.

Electronic Structure Determination and Reactivity Prediction

Theoretical Prediction of Spectroscopic Signatures

Quantum chemistry allows for the theoretical prediction of various spectroscopic signatures, such as NMR, IR, and UV-Vis spectra. By calculating these spectra, researchers can aid in the identification and characterization of a compound. For 2-Norbornaneethanol, theoretical predictions of its 1H and 13C NMR chemical shifts, vibrational frequencies (IR spectrum), and electronic transitions (UV-Vis spectrum) would be invaluable for its analysis. Despite the utility of such theoretical data, specific computational studies predicting the spectroscopic signatures of this compound have not been found in the reviewed literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are computational techniques used to represent and study the behavior of molecules. These approaches are particularly useful for exploring the dynamic nature of molecules and their interactions.

Conformational Energy Landscape and Stability Analysis

Most molecules can exist in various spatial arrangements, known as conformations. A conformational energy landscape maps the potential energy of a molecule as a function of its geometry, revealing the most stable conformations. For this compound, a thorough conformational analysis would identify the preferred orientations of the ethanol (B145695) substituent on the norbornane (B1196662) framework and the rotational conformations of the C-C and C-O bonds in the side chain. This analysis would provide insight into the molecule's flexibility and the relative populations of its different conformers. At present, a detailed conformational energy landscape and stability analysis for this compound is not documented in accessible research.

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for the elucidation of reaction mechanisms and the calculation of activation energy barriers, which determine the reaction rate. Investigating the reaction pathways of this compound, for example, in dehydration or oxidation reactions, would provide a deeper understanding of its chemical transformations. Such computational studies, including the determination of energy barriers for potential reactions of this compound, are not currently available in the literature.

Applications of Density Functional Theory (DFT) in Characterization and Design

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. It is known for its balance of accuracy and computational cost, making it a valuable tool for a wide range of chemical investigations. DFT methods could be applied to all the aforementioned areas of study for this compound, from determining its electronic properties to predicting its spectroscopic signatures and exploring its reactivity. DFT would be instrumental in characterizing its structure and properties and could potentially be used to design novel derivatives with desired characteristics. However, specific applications of DFT for the in-depth characterization and design related to this compound are not described in the current body of scientific literature.

Development of Novel Computational Methodologies for Alicyclic Systems

The unique structural and stereochemical properties of alicyclic compounds, such as this compound, present considerable challenges to theoretical and computational chemistry. The inherent ring strain, conformational complexity, and subtle electronic effects within these systems necessitate the development of specialized and highly accurate computational methodologies. Research in this area is focused on enhancing the predictive power of computational tools for properties ranging from conformational energies to spectroscopic and thermochemical data.

A significant area of development is the refinement of conformational search algorithms. For complex alicyclic structures, traditional methods can struggle to locate all low-energy conformers. To address this, novel algorithms that combine systematic and stochastic search strategies are being developed. These hybrid methods can more efficiently navigate the potential energy surface of molecules with multiple rotatable bonds and rigid ring structures, ensuring a more comprehensive identification of stable conformers.

Density Functional Theory (DFT) remains a cornerstone of computational chemistry for alicyclic systems, and ongoing research focuses on the development of new functionals that can more accurately account for the specific challenges these molecules present. Of particular importance is the treatment of dispersion forces, which play a crucial role in the intramolecular interactions that dictate conformational preferences in non-polar alicyclic compounds. Newer functionals, which incorporate corrections for dispersion, have shown improved accuracy in predicting the relative energies of conformers and transition states in strained ring systems. The choice of basis set is also critical, with ongoing efforts to develop basis sets that provide a balanced description of both the electronic structure and the subtle non-covalent interactions within these molecules.

The accurate prediction of spectroscopic properties is another major driver for the development of new computational methodologies. For example, the calculation of chiroptical properties like electronic circular dichroism (ECD) and optical rotation is crucial for determining the absolute configuration of chiral alicyclic compounds. Advances in computational methods now allow for the reliable prediction of these properties, providing a powerful tool for stereochemical assignment in natural products and other chiral molecules. Similarly, significant progress has been made in the computational prediction of NMR chemical shifts and coupling constants, which are essential for structural elucidation.

Machine learning (ML) is emerging as a transformative approach in the computational study of alicyclic systems. By training models on large datasets of known molecular properties, ML algorithms can predict a wide range of characteristics for new compounds with remarkable speed and accuracy. This is particularly valuable for the prediction of thermochemical properties, such as the enthalpy of formation and combustion, which can be computationally expensive to determine using traditional ab initio methods. acs.org ML models, often in conjunction with chemical graph theory, are being developed to predict these properties based on molecular topology and other descriptors. dergipark.org.tr

The following table summarizes some of the key areas of development in computational methodologies for alicyclic systems and their relevance to the study of compounds like this compound.

| Methodological Development | Application to Alicyclic Systems | Relevance for this compound |

| Advanced Conformational Search Algorithms | Efficiently locating all low-energy conformers of flexible and strained ring systems. | Determining the preferred conformations of the ethanol substituent relative to the norbornane cage. |

| Novel DFT Functionals | Improved accuracy in calculating energies, geometries, and electronic properties of strained rings. | More accurate prediction of molecular structure, vibrational frequencies, and reaction energetics. |

| Specialized Basis Sets | Balanced description of electronic structure and non-covalent interactions. | Enhanced accuracy in predicting spectroscopic properties and intermolecular interactions. |

| Chiroptical Property Prediction | Determination of absolute configuration from calculated ECD and optical rotation. | Assignment of stereochemistry for chiral derivatives of this compound. |

| Machine Learning Models | Rapid prediction of thermochemical and other molecular properties. | Efficient estimation of properties like enthalpy of formation and boiling point. |

These ongoing developments in computational chemistry are providing increasingly powerful tools for the theoretical investigation of alicyclic compounds. For a molecule like this compound, these advanced methodologies enable a deeper understanding of its conformational landscape, spectroscopic signatures, and thermochemical stability, complementing and guiding experimental studies.

Future Research Directions and Emerging Trends in Norbornaneethanol Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of chemical synthesis and materials discovery are undergoing a paradigm shift, driven by the integration of automation and high-throughput experimentation (HTE). purdue.educhemrxiv.orgyoutube.com These technologies enable the rapid screening of vast arrays of reaction conditions, catalysts, and substrates, dramatically accelerating the pace of research and development. purdue.eduyoutube.com For 2-Norbornaneethanol, this approach offers a powerful tool to explore its chemical space efficiently.

Automated synthesis platforms, which combine robotic systems with software control, can perform multistep syntheses, purifications, and analyses with minimal human intervention. nih.govwikipedia.orgsigmaaldrich.comsciforum.net This not only increases reproducibility but also allows chemists to investigate a much larger number of derivatives and reaction pathways. wikipedia.org For instance, an automated system could be programmed to synthesize a library of this compound esters or ethers by reacting the parent alcohol with a diverse set of carboxylic acids or alkylating agents under various conditions.

HTE, often utilizing microtiter plates, allows for hundreds or even thousands of unique reactions to be run in parallel. chemrxiv.org Coupled with rapid analytical techniques like mass spectrometry, researchers can quickly identify "hits" or optimal conditions for a desired transformation. purdue.edu This methodology would be invaluable for discovering novel catalysts or reaction conditions for the functionalization of the norbornane (B1196662) skeleton or the transformation of the ethanol (B145695) side chain.

Table 1: Application of Automated Systems in Chemical Synthesis

| Technology | Primary Function | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Automated Synthesizers | Execution of multi-step chemical reactions, including purification. sigmaaldrich.com | Generation of a diverse library of this compound derivatives (e.g., esters, ethers, carbamates). | Increased speed, reproducibility, and access to a wider chemical space. wikipedia.org |

| High-Throughput Experimentation (HTE) | Rapid screening of numerous reaction parameters (catalysts, solvents, temperatures) in parallel. chemrxiv.orgyoutube.com | Optimization of polymerization conditions for norbornaneethanol-derived monomers; discovery of novel catalytic transformations. | Significant reduction in time and resources required for reaction discovery and optimization. youtube.com |

| Robotic Liquid Handlers | Precise dispensing of reagents and preparation of reaction arrays. | Setting up plates for HTE screening of catalysts for selective oxidation or C-H activation on the norbornane scaffold. | High precision and throughput, minimizing human error. nih.gov |

The integration of these automated techniques is expected to accelerate the discovery of new materials and molecules derived from this compound, enabling rapid progress in areas from polymer science to medicinal chemistry.

Exploration of Novel Catalytic Systems for Targeted Transformations

Catalysis is central to unlocking the full potential of the this compound scaffold. While traditional catalysts have been effective, future research will focus on the development of novel catalytic systems that offer unprecedented levels of selectivity and efficiency for targeted chemical transformations.

One promising area is the use of nanostructured catalysts. mdpi.com Metal nanoparticles, for example, exhibit unique catalytic properties due to their high surface-area-to-volume ratio and quantum size effects. These nanocatalysts could be designed for specific reactions, such as the selective oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid without affecting the C-H bonds of the bicyclic core. Bimetallic nanoparticles (e.g., Pt-Au, Pt-Pd) may offer synergistic effects, leading to enhanced activity and selectivity compared to their monometallic counterparts. mdpi.com